molecular formula C8H6ClFO4S B3024835 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid CAS No. 926264-75-7

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid

Cat. No.: B3024835
CAS No.: 926264-75-7
M. Wt: 252.65 g/mol
InChI Key: DIXGDMOYQRKMCG-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S It is a derivative of benzoic acid, characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid typically involves the chlorosulfonation of 5-fluoro-4-methylbenzoic acid. The reaction is carried out by treating 5-fluoro-4-methylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 5-fluoro-4-methylbenzoic acid.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product Isolation: The product, this compound, is isolated by neutralizing the reaction mixture and extracting the desired compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale Reactors: Use of large-scale reactors to handle the exothermic reaction efficiently.

    Temperature Control: Maintaining precise temperature control to ensure safety and yield.

    Purification: Employing industrial purification techniques such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.

Scientific Research Applications

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Lacks the fluorine and methyl groups, making it less versatile in certain applications.

    5-Fluoro-2-methylbenzenesulfonyl chloride: Similar structure but different substitution pattern on the benzene ring.

    4-Chlorosulfonyl-3-fluorobenzoic acid: Different position of the substituents on the benzene ring.

Uniqueness

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of derivatives that can be synthesized. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various synthetic and research applications.

Properties

IUPAC Name

3-chlorosulfonyl-5-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-6(10)2-5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGDMOYQRKMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926264-75-7
Record name 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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